Cas no 136286-50-5 (L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)-)
136286-50-5 structure
Product Name:L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)-
Numero CAS:136286-50-5
MF:C24H25NO11S
MW:535.520406484604
CID:172953
PubChem ID:131949
Update Time:2025-04-19
L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)-
- (2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
- WS 009B
- FR 901367
- L-Cysteine, N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz(a)anthracen-6a(1H)-yl)-
- N-acetyl-S-(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-4,4a,5,6,7,12,12a,12b-octahydrotetraphen-6a(1H)-yl)-L-cysteine
- WS-009B
- N-(1-Hydroxyethylidene)-S-(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-4,4a,5,6,7,12,12a,12b-octahydrotetraphen-6a(1H)-yl)cysteine
- WS009B
- DTXSID00929323
- 136286-50-5
-
- Inchi: 1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33)/t13-,16?,21?,22?,23?,24?/m0/s1
- Chiave InChI: JTSMUTXXQIUBJR-FJOZLUQASA-N
- Sorrisi: S(C[C@@H](C(=O)O)NC(C)=O)C12C(C3C(=CC=CC=3C(C1(C1(C(C=C(C)CC1(CC2O)O)=O)O)O)=O)O)=O
Proprietà calcolate
- Massa esatta: 535.11485
- Massa monoisotopica: 535.11483179g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 37
- Conta legami ruotabili: 5
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.7
- Superficie polare topologica: 244Ų
Proprietà sperimentali
- PSA: 218.76
L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)- Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
136286-50-5 (L-Cysteine,N-acetyl-S-(4,4a,5,6,7,12,12a,12b-octahydro-4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracen-6a(1H)-yl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso